![molecular formula C23H23N5O3S B2506649 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide CAS No. 1251619-17-6](/img/structure/B2506649.png)

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

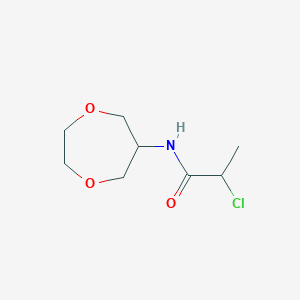

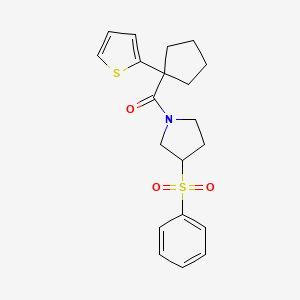

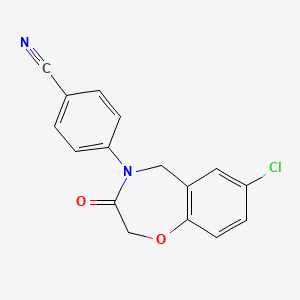

The compound contains several functional groups including a triazolo[4,3-a]pyrazin-2(3H)-one, a sulfanyl group attached to a 2,4-dimethylphenyl ring, and an acetamide group attached to a 4-methoxybenzyl group . These functional groups suggest that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The presence of the triazolo[4,3-a]pyrazin-2(3H)-one ring system suggests that the compound could have interesting electronic and steric properties. The sulfanyl group could potentially act as a nucleophile in reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions including nucleophilic substitution and redox reactions .Aplicaciones Científicas De Investigación

Thermal Infrared Measurement and Ecosystem Health

Research involving substituted [1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar in complexity to the compound , has shown their utility in the context of herbicidal activity, which indirectly contributes to ecosystem health management by targeting specific vegetation without harming the surrounding flora. These compounds, by controlling unwanted vegetation, can maintain the balance within ecosystems, preventing the overgrowth of invasive species that might otherwise threaten plant diversity and ecosystem stability M. Moran, 2003.

Antioxidant and α-Glucosidase Inhibitory Activities

Another study on Schiff bases containing 1,2,4-triazole and pyrazole rings, which share a resemblance to the core structure of the compound in focus, revealed significant antioxidant and α-glucosidase inhibitory activities. These properties are crucial for exploring new therapeutic agents for managing oxidative stress-related diseases and diabetes. The study's findings contribute to the broader understanding of how such chemical frameworks could be harnessed for their biological activities R. Pillai et al., 2019.

Fungicidal Activity

The synthesis and fungicidal activity of compounds involving [1,2,4]triazolo and thiadiazole rings were explored, highlighting the potential of these chemical structures in developing new fungicides. Such studies underscore the importance of structural modifications in enhancing biological activity against specific fungal pathogens, contributing to agriculture and pharmaceutical industries E. M. El-Telbani et al., 2007.

Antibacterial Activity

Compounds with the [1,2,4]triazolo[3,4-b][1,3,4]oxadiazole framework have been synthesized and evaluated for their antibacterial activity against various bacteria strains. This line of research is crucial for discovering new antibiotics in the face of rising antibiotic resistance. Understanding how the structural elements of these compounds influence their antibacterial efficacy can guide the design of more potent antibiotics C. S. Reddy et al., 2013.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their antiviral and antimicrobial activities . Therefore, it’s plausible that this compound may also interact with similar targets involved in viral replication or bacterial growth.

Mode of Action

Based on the structural similarity to [1,2,4]triazolo[4,3-a]quinoxaline derivatives, it can be hypothesized that this compound may interact with its targets through aromatic nucleophilic substitution . This interaction could potentially inhibit the function of the target, leading to antiviral or antimicrobial effects.

Biochemical Pathways

Compounds with similar structures have been shown to exhibit antiviral and antimicrobial activities . This suggests that the compound may affect pathways related to viral replication or bacterial growth.

Pharmacokinetics

Compounds with similar structures have been shown to exhibit cytotoxicity at certain concentrations , suggesting that they are absorbed and distributed within the body

Result of Action

Based on the structural similarity to [1,2,4]triazolo[4,3-a]quinoxaline derivatives, it can be hypothesized that this compound may exhibit antiviral and antimicrobial activities . This could potentially result in the inhibition of viral replication or bacterial growth at the molecular and cellular levels.

Propiedades

IUPAC Name |

2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3S/c1-15-4-9-19(16(2)12-15)32-22-21-26-28(23(30)27(21)11-10-24-22)14-20(29)25-13-17-5-7-18(31-3)8-6-17/h4-12H,13-14H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHINRXHJVKHLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2506573.png)

![2,2,2-Trifluoro-1-[3-(2-methylpropyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2506578.png)

![5-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(2-fluoro-5-methylphenyl)-2-thioxo-6-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506583.png)

![N-isopropyl-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2506584.png)